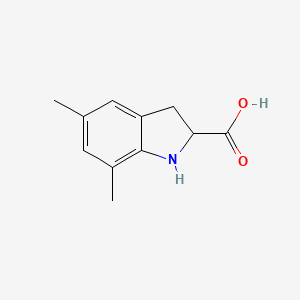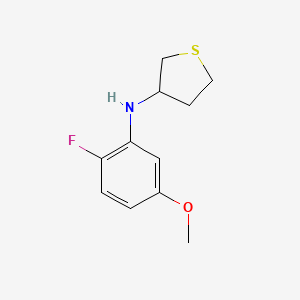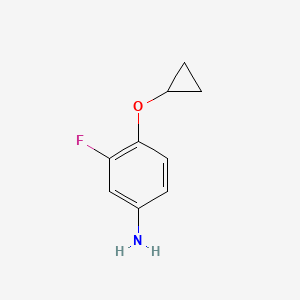![molecular formula C10H11BrO2 B13253627 1-[(5-Bromofuran-3-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13253627.png)
1-[(5-Bromofuran-3-yl)methyl]cyclobutane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(5-Bromofuran-3-yl)methyl]cyclobutane-1-carbaldehyde is an organic compound with a molecular formula of C10H11BrO2. This compound features a cyclobutane ring attached to a carbaldehyde group, with a bromofuran moiety linked via a methylene bridge. It is of interest in various fields of chemical research due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Bromofuran-3-yl)methyl]cyclobutane-1-carbaldehyde typically involves the following steps:
Bromination of Furan: The starting material, furan, is brominated to yield 5-bromofuran.
Formation of the Methylene Bridge: The bromofuran is then reacted with a suitable methylene donor to form the 5-bromofuran-3-ylmethyl intermediate.
Cyclobutane Ring Formation: The intermediate is subjected to cyclization reactions to form the cyclobutane ring.
Introduction of the Carbaldehyde Group: Finally, the cyclobutane derivative is oxidized to introduce the carbaldehyde group.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions: 1-[(5-Bromofuran-3-yl)methyl]cyclobutane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atom.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-[(5-Bromofuran-3-yl)methyl]cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[(5-Bromofuran-3-yl)methyl]cyclobutane-1-carbaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The bromofuran moiety can participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interactions.
類似化合物との比較
- 1-[(5-Bromofuran-3-yl)methyl]cyclopropane-1-carbaldehyde
- 1-[(5-Bromofuran-3-yl)methyl]cyclopentane-1-carbaldehyde
Comparison:
- Structural Differences: The primary difference lies in the size of the cycloalkane ring (cyclobutane vs. cyclopropane or cyclopentane).
- Reactivity: The ring strain in cyclopropane makes it more reactive compared to cyclobutane and cyclopentane.
- Applications: While all these compounds can be used as intermediates in organic synthesis, their specific applications may vary based on their reactivity and stability.
特性
分子式 |
C10H11BrO2 |
|---|---|
分子量 |
243.10 g/mol |
IUPAC名 |
1-[(5-bromofuran-3-yl)methyl]cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C10H11BrO2/c11-9-4-8(6-13-9)5-10(7-12)2-1-3-10/h4,6-7H,1-3,5H2 |
InChIキー |
INLONSAKTHUBCY-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(CC2=COC(=C2)Br)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(1-Cyclopropyl-1h-benzo[d]imidazol-2-yl)-N-methylmethanamine](/img/structure/B13253579.png)
![Methyl 3-[(piperidin-3-yl)methanesulfonyl]propanoate](/img/structure/B13253584.png)

![{1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol](/img/structure/B13253592.png)

![2-[(4,4-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B13253602.png)
![3-propyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B13253608.png)


![1-[(2-Amino-3-methylpentyl)oxy]-2-fluorobenzene](/img/structure/B13253632.png)
